Ethyl 5-amino-1-(3-bromophenyl)-4-cyanopyrazole-3-carboxylate

Beschreibung

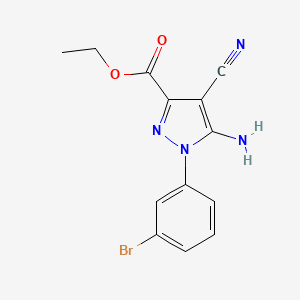

Ethyl 5-amino-1-(3-bromophenyl)-4-cyanopyrazole-3-carboxylate (CAS: 1150163-94-2) is a pyrazole derivative characterized by a 3-bromophenyl substituent at the N1 position, a cyano group at C4, and an ethyl ester at C3 (Figure 1). Its molecular formula is C₁₃H₁₁BrN₄O₂, with a molecular weight of 335.16 g/mol (calculated from ).

The 3-bromophenyl group introduces steric bulk and electron-withdrawing effects, which may influence reactivity, crystallinity, and biological interactions. The cyano group enhances electrophilicity, making the compound a candidate for further functionalization .

Eigenschaften

IUPAC Name |

ethyl 5-amino-1-(3-bromophenyl)-4-cyanopyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN4O2/c1-2-20-13(19)11-10(7-15)12(16)18(17-11)9-5-3-4-8(14)6-9/h3-6H,2,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPNROCVJFAVRHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1C#N)N)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674834 | |

| Record name | Ethyl 5-amino-1-(3-bromophenyl)-4-cyano-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150163-94-2 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 5-amino-1-(3-bromophenyl)-4-cyano-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150163-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-amino-1-(3-bromophenyl)-4-cyano-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis of Ethyl 5-amino-1-(2-bromophenyl)-4-cyanopyrazole-3-carboxylate

The synthesis of ethyl 5-amino-1-(2-bromophenyl)-4-cyanopyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One method involves the reaction of ethyl 2-cyano-3-(2-bromophenyl)acrylate with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring.

Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route but optimized for large-scale production. This may involve the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of catalysts and solvents that are easily recoverable and recyclable is also considered to make the process more sustainable.

Synthesis of Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate

Synthesis of ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate can be achieved via abnormal Beckmann rearrangement of o-chloroaldehyde.

Reaction Types and Conditions

Ethyl 5-amino-1-(2-bromophenyl)-4-cyanopyrazole-3-carboxylate undergoes various types of chemical reactions, including:

- Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

- Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

- Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

- Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide, and bases like potassium carbonate.

- Reduction: Reducing agents like lithium aluminum hydride, solvents like tetrahydrofuran.

- Oxidation: Oxidizing agents like potassium permanganate, solvents like water or acetic acid.

- Substitution: Products with different substituents at the 2-position.

- Reduction: Ethyl 5-amino-1-(2-aminophenyl)-4-cyanopyrazole-3-carboxylate.

- Oxidation: Ethyl 5-nitro-1-(2-bromophenyl)-4-cyanopyrazole-3-carboxylate.

Method for Preparing 5-Amino-3-ethyl-l-(o-fluorophenyl)-4- pyrazolecarbonitrile

A mixture of 22.5 g. of (l-ethoxypropylidene)-malononitrile, 24.4 g. of o-fluorophenylhydrazine hydrochloride, and 12.3 g. of sodium acetate in 300 ml. of absolute ethanol is heated under refluxing temperature for 24 hours. The solvent is removed by evaporation under reduced pressure. Methylene chloride is added to the residue and this is filtered through magnesium silicate. The filtrate is evaporated under reduced pressure to give a dark solid which is triturated several times with boiling hexane. The residual solid is recrystallized from acetone-hexane to give 21.8 g. of crystalline product, melting point l45-l47C. Recrystallization of 10.0 g. from acetone-hexane gives 8.4 g. of S-amino-1-( o-fluorophenyl)-3-ethyl-4- pyrazolecarbonitrile as colorless crystals, melting point l46-148C.

Method for Preparing 5-Amino-3-ethyl-l(m-fluorophenyl)-4- pyrazolecarboxamide

A mixture of 6.50 g. of 5-amino-3-ethyl-1-(mfluorophenyl)-4-pyrazolecarbonitrile, 140 ml. of 2N sodium hydroxide and 140 ml. of absolute ethanol is heated under reflux for 6.5 hours and then evaporated under reduced pressure until an oil separates. A few drops of ethanol are added and crystallization occurs. After chilling, the nearly colorless crystals are removed by filtration, washed with water and air-dried to give 5.25 g. of product, melting point 1 14-l 16C. The crystals are dissolved in dichloromethane and chromatographed over silica gel. The column is eluted with ether (200 ml. cuts) and cuts 3-9 are combined and the solvent is removed by evaporation under reduced pressure. The residual crystalline solid (4.37 g.) is recrystallized from acetone-hexane to give 2.79 g. of 5-amino-3- ethyl-1-(m-fluorophenyl)-4-pyrazolecarboxamide as colorless crystals, melting point l24,5126C.

Method for Preparing 5-Amino-3-methyll -phenyl-4- pyrazolecarboxarnide

To 25 ml of stirred concentrated sulfuric acid is added, portionwise, 5.2 g of 5-Amino-3-methyll -phenyl-4- pyrazolecarboxarnide.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-amino-1-(3-bromophenyl)-4-cyanopyrazole-3-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The cyano group can be reduced to form amine derivatives.

Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amine derivatives of the compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Ethyl 5-amino-1-(3-bromophenyl)-4-cyanopyrazole-3-carboxylate exhibits a range of biological activities, making it a candidate for further pharmacological studies. Notably:

- Antiviral Activity : Derivatives of pyrazole compounds have shown significant antiviral properties. For instance, certain derivatives demonstrated up to 52.31% inhibition against neuraminidase, an enzyme crucial for influenza virus replication.

- Antitubercular Activity : In vitro assays indicate that pyrazole derivatives exhibit promising antitubercular activity against Mycobacterium tuberculosis. The microplate Alamar Blue assay has been employed to evaluate these compounds, showing significant inhibitory effects.

- Anti-inflammatory and Antitumor Effects : The compound's unique structure suggests potential anti-inflammatory and anticancer properties. Its interactions with various biological targets are being investigated to elucidate its mechanisms of action .

Therapeutic Potential

The structural characteristics of this compound suggest its suitability for developing new pharmaceutical agents:

- Medicinal Chemistry : The compound's modifications can enhance biological activity while reducing toxicity. Preclinical trials have indicated significant inhibitory effects against relevant pathogens, positioning it as a potential lead compound for drug development .

- Targeted Drug Design : The presence of the bromophenyl group imparts unique chemical reactivity compared to analogs with different substituents, influencing its interaction within biological systems and its therapeutic efficacy .

Case Study 1: Antiviral Efficacy

A study evaluating a series of C-5-NH2-acyl derivatives of oseltamivir revealed that modifications incorporating pyrazole moieties led to enhanced antiviral efficacy against influenza viruses. This compound was among the compounds tested, contributing to a deeper understanding of structure-activity relationships in antiviral drug design.

Case Study 2: Antitubercular Activity

Research conducted using the microplate Alamar Blue assay demonstrated that select pyrazole derivatives exhibited significant activity against Mycobacterium tuberculosis. This compound's structural features may play a crucial role in its mechanism of action against this pathogen.

Wirkmechanismus

The mechanism of action of Ethyl 5-amino-1-(3-bromophenyl)-4-cyanopyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering their conformation and function .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations in Pyrazole Derivatives

Pyrazole derivatives with halogenated aryl groups and cyano/ester functionalities are common in medicinal and materials chemistry. Table 1 highlights key structural analogs and their properties.

Table 1: Comparative Analysis of Halogen-Substituted Pyrazole Derivatives

Key Observations:

- Steric Effects : The 3-bromo group introduces greater steric hindrance than 4-substituted analogs, which may impact crystallinity and solubility.

- Biological Activity : The 3-bromo and 3-chloro derivatives show higher commercial demand, suggesting enhanced bioactivity or utility in drug discovery pipelines .

Table 2: Reaction Conditions for Selected Derivatives

*Yields estimated from analogous procedures in cited references.

Physicochemical Properties

- Solubility : The 3-bromo derivative is less soluble in polar solvents (e.g., water) compared to the 4-fluoro analog due to increased hydrophobicity .

- Thermal Stability : Bromine’s higher atomic mass may improve thermal stability relative to chlorine or fluorine analogs, as inferred from melting points (e.g., 153–154°C for 4-fluoro analog vs. unlisted but likely higher for brominated compounds) .

Computational Insights

Density Functional Theory (DFT) studies on analogous compounds (e.g., ethyl 4-(cyclohexylcarbamoyl)-5-amino-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate) reveal that electron-withdrawing substituents like Br or CN lower HOMO-LUMO gaps, enhancing reactivity .

Biologische Aktivität

Ethyl 5-amino-1-(3-bromophenyl)-4-cyanopyrazole-3-carboxylate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a bromophenyl group and a carboxylate moiety, contributing to its pharmacological properties.

- Chemical Formula : C13H11BrN4O2

- Molecular Weight : 319.15 g/mol

- CAS Number : 1150163-94-2

Antiviral Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antiviral properties. For instance, a series of C-5-NH2-acyl derivatives of oseltamivir, which include pyrazole moieties similar to this compound, were synthesized and evaluated for their inhibitory activity against neuraminidase (NA), an enzyme critical for the replication of influenza viruses. Some derivatives showed up to 52.31% inhibition , indicating that modifications in the structure can enhance antiviral efficacy .

Antitubercular Activity

In vitro assays have reported that certain pyrazole derivatives exhibit promising antitubercular activity. The microplate Alamar Blue assay (MABA) was employed to evaluate the effectiveness of these compounds against Mycobacterium tuberculosis, with some exhibiting significant inhibitory effects compared to standard treatments . this compound may share similar mechanisms of action due to its structural characteristics.

Anticancer Properties

Pyrazoles are recognized as privileged scaffolds in cancer therapy, and derivatives like this compound have been investigated for their anticancer potential. Studies have shown that certain pyrazole compounds can inhibit the growth of various tumor cell lines by targeting specific pathways involved in cell proliferation and survival .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the pyrazole ring. The following table summarizes findings related to the SAR of similar compounds:

| Compound Structure | Biological Activity | Observations |

|---|---|---|

| 4-Fluorophenyl | High NA inhibition | Electron-withdrawing groups enhance activity |

| 4-Methylphenyl | Moderate NA inhibition | Steric hindrance affects binding |

| No substituent | Low NA inhibition | Lack of interaction with enzyme active site |

Case Studies

- Antiviral Study : A study focusing on the synthesis and evaluation of new pyrazole derivatives revealed that compounds with electron-withdrawing groups at the para position exhibited superior inhibitory activities against NA, suggesting that this compound could be optimized for enhanced antiviral effects .

- Antitubercular Activity : In a comparative study, several pyrazole derivatives were tested against M. tuberculosis, where those with halogen substitutions demonstrated increased potency, indicating a potential pathway for developing effective antitubercular agents based on the structure of this compound .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 5-amino-1-(3-bromophenyl)-4-cyanopyrazole-3-carboxylate, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-ketoesters, followed by functionalization. For example, a bromophenyl-substituted pyrazole derivative was synthesized using ethyl 3-oxo-3-phenylpropanoate and purified via flash column chromatography (heptane:EtOAc and DCM:MeOH gradients) to achieve >90% purity . Reaction monitoring via LC-MS (ESI) is critical to confirm intermediate formation and final product integrity.

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection and refinement can be performed using SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution). For instance, similar pyrazole derivatives were refined with SHELXL97, and molecular graphics were generated using ORTEP-3 . The CIF file generated during refinement should be validated using checkCIF to resolve structural ambiguities.

Advanced Research Questions

Q. How do computational methods like DFT aid in understanding the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can optimize molecular geometry and predict electronic properties. For example, pyrazole derivatives with cyano and carboxylate groups showed distinct HOMO-LUMO gaps (~4.5 eV), correlating with reactivity in nucleophilic substitutions. Gaussian 09W is a validated software for such calculations, with results benchmarked against experimental crystallographic data .

Q. What strategies resolve discrepancies in crystallographic data between different refinement programs?

- Methodological Answer : Discrepancies may arise from differences in algorithms (e.g., SHELXL vs. SIR97). To mitigate this:

- Compare residual factors (R1/wR2) across software.

- Validate hydrogen bonding networks using PLATON .

- Cross-check torsion angles and displacement parameters with ORTEP-3 visualizations .

Q. How does substituent variation (e.g., bromo vs. chloro phenyl groups) influence the compound’s bioactivity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies require systematic synthesis of analogs and biological testing. For bromophenyl derivatives, the bulky bromo group may sterically hinder target binding compared to chloro analogs. In vitro assays (e.g., enzyme inhibition) paired with molecular docking (AutoDock Vina) can quantify these effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.